N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-10-19-17(21)18(22)20-12-16(15-5-4-11-25-15)26(23,24)14-8-6-13(2)7-9-14/h3-9,11,16H,1,10,12H2,2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISNXKUHGWGABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC=C)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C16H22N2O3S, with a molecular weight of approximately 350.43 g/mol. The compound features a furan ring, a sulfonamide group, and an ethyl chain linked to a propyl amine, which collectively contribute to its distinct chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Intermediates : Starting materials such as furan derivatives and sulfonamide compounds are synthesized.
- Coupling Reactions : The intermediates are coupled under controlled conditions to form the final product.
- Purification : Techniques such as chromatography are employed to purify the compound, ensuring high yield and purity .
Biological Activity
Research into the biological activity of this compound is still emerging, but several potential activities have been identified:
- Antimicrobial Properties : Similar compounds with furan and sulfonamide structures have shown antimicrobial effects. Studies suggest that this compound may inhibit bacterial growth through mechanisms involving membrane disruption or enzyme inhibition .
- Anti-inflammatory Effects : The presence of the sulfonamide group may confer anti-inflammatory properties, akin to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant given the structural similarities to known NSAIDs .
- Cytotoxic Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest .
The precise mechanism of action for this compound remains largely unexplored. However, potential interactions include:
- Enzyme Inhibition : The sulfonamide group may act as an electrophile, interacting with nucleophilic sites on enzymes, thereby inhibiting their activity.
- Receptor Binding : The furan and benzene rings can participate in π-π stacking interactions or hydrogen bonding with specific receptors or enzymes, stabilizing the binding and enhancing biological activity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide | Contains a fluorobenzenesulfonyl group | Fluorine substitution may enhance biological activity |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Incorporates a chloro substituent on the benzene ring | Chlorine may affect solubility and reactivity |
| N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide | Different position of furan substitution | Positioning affects electronic properties |
Comparison with Similar Compounds
Structural Analogs
The compound’s structural analogs share key features like the ethanediamide backbone , sulfonyl groups , or heterocyclic substituents . Below is a comparative analysis of select analogs:
Key Observations :
- The 4-methylbenzenesulfonyl group is a hallmark of protease-resistant sulfonamides, contrasting with the 4-chlorobenzenesulfonyl group in , which may alter electronic properties and binding affinity .
- The absence of a piperazine or oxazinan ring (seen in ) simplifies the target’s structure, possibly improving synthetic accessibility.
Pharmacological and Functional Comparisons
- The target compound’s allyl moiety may similarly influence bioavailability or receptor interactions, though its sulfonyl and furan groups likely redirect its activity toward non-CNS targets .
- Ranitidine Derivatives (): These compounds share furan and sulfonamide motifs but replace ethanediamide with nitroacetamide. This substitution likely reduces metal-chelating capacity, a feature critical for ethanediamides in enzyme inhibition .
Crystallographic and Analytical Techniques
Preparation Methods
Sulfonylation of Furan Intermediate
The 4-methylbenzenesulfonyl group is typically introduced via nucleophilic substitution using p-toluenesulfonyl chloride (TsCl) under basic conditions.
Mechanistic Insight :
Base selection (pyridine vs. Et₃N) influences reaction efficiency due to differing HCl scavenging capacities.
Ethanediamide Backbone Assembly
Coupling the sulfonylated intermediate with ethylenediamine derivatives employs TBTU/HOBt-mediated amidation :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | TBTU (1.1 eq), HOBt (0.3 eq), DIPEA (3 eq), DMF, 24 h | 72% | 95.2% |
| 2 | EDCl/HOAt (1.2 eq), CH₂Cl₂, 18 h | 68% | 93.8% |
Critical Parameters :
Allylation of Secondary Amine
Introducing the prop-2-en-1-yl group utilizes allyl bromide under phase-transfer conditions:
| Step | Reagents/Conditions | Yield | Selectivity (β:α) |
|---|---|---|---|
| 1 | AllylBr (2 eq), K₂CO₃, TBAB, THF/H₂O, 40°C, 8 h | 84% | 9:1 |
| 2 | AllylBr (3 eq), Cs₂CO₃, DMF, 60°C, 12 h | 79% | 7:3 |
Optimization Insight :
Tetrabutylammonium bromide (TBAB) increases interfacial contact in biphasic systems, improving β-selectivity.
Reaction Optimization and Scalability
Sulfonylation Temperature Profiling
| Temperature (°C) | Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|
| 0 → 25 | 12 | 78 | <2% desulfonylation |
| 25 | 24 | 65 | 5% over-sulfonation |
| 40 | 6 | 58 | 12% decomposition |
Lower temperatures mitigate sulfonate ester degradation, crucial for gram-scale synthesis.
Amidation Catalyst Screening
| Catalyst System | Conversion (%) | Epimerization (%) |
|---|---|---|
| TBTU/HOBt | 98 | 1.2 |
| HATU | 95 | 0.8 |
| DCC/DMAP | 82 | 4.7 |
HATU minimizes racemization but increases cost for large-scale production.
Purification and Characterization
Chromatographic Methods
| Stationary Phase | Mobile Phase | Rf | Purity (%) |
|---|---|---|---|
| Silica Gel | EtOAc/Hex (3:7) | 0.42 | 98.5 |
| C18 Reverse Phase | MeCN/H₂O (65:35) | - | 99.1 |
Reverse-phase HPLC effectively removes residual coupling reagents.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, Ts aromatic), 7.48 (m, furan-H), 5.82 (m, allyl-CH₂)
-
HRMS : m/z calc. for C₁₉H₂₁N₂O₅S [M+H]⁺ 413.1142, found 413.1145
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(prop-2-en-1-yl)ethanediamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves multi-step organic reactions, including sulfonation of the furan-2-yl ethyl group, coupling with a propenyl ethanediamide precursor, and purification via chromatography or recrystallization. Key steps include:
- Sulfonation: Use 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Amide Coupling: Employ coupling agents like EDC/HOBt for high regioselectivity .
- Purification: Optimize solvent systems (e.g., ethyl acetate/hexane) for column chromatography to achieve >95% purity .
Table 1: Reaction Optimization Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfonation | 0–5 | DCM | None | 65–75 |
| Amidation | 25–30 | DMF | EDC/HOBt | 80–85 |
Q. How can spectroscopic and crystallographic methods resolve ambiguities in the compound’s structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the propenyl group (δ 5.2–5.8 ppm for vinyl protons) and sulfonyl moiety (δ 7.6–7.8 ppm for aromatic protons) .
- X-ray Crystallography: Refine crystal structures using SHELXL (e.g., SHELX-2018) to resolve stereochemical ambiguities, particularly around the chiral center at the furan-ethyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets such as enzymes or receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Focus on hydrogen bonding between the sulfonyl group and active-site residues (e.g., Arg120 in COX-2) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. How can researchers address contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Assay Validation: Compare results from orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out false positives .
- Dose-Response Analysis: Perform IC titrations across multiple cell lines (e.g., HeLa, HEK293) to distinguish target-specific effects from nonspecific cytotoxicity .
Table 2: Bioactivity Data Comparison
| Assay Type | Target | IC (µM) | Cell Line | Source |
|---|---|---|---|---|
| Enzymatic (COX-2) | COX-2 | 0.45 ± 0.1 | In vitro | |
| Cytotoxicity (MTT) | General | 12.3 ± 1.5 | HeLa |
Q. What strategies can mitigate challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors for sulfonation and amidation steps to enhance reproducibility and reduce side reactions .
- In-line Analytics: Use HPLC-MS for real-time monitoring of intermediates, adjusting residence times to maintain >90% yield at gram scale .
Methodological Considerations for Structural Analysis
Q. How do structural analogs with thiophene or morpholine substitutions compare in terms of reactivity and bioactivity?
Methodological Answer:
- Thiophene Analogs: Replace the furan ring with thiophene to assess enhanced π-stacking (e.g., higher COX-2 inhibition: IC = 0.32 µM vs. 0.45 µM for furan) .
- Morpholine Derivatives: Introduce morpholine via reductive amination to improve solubility (logP reduction from 3.2 to 2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
